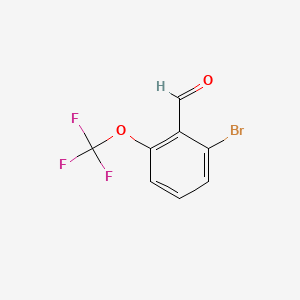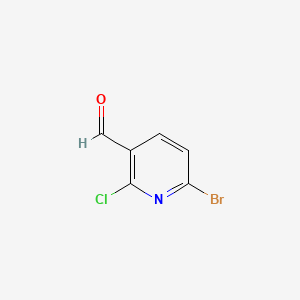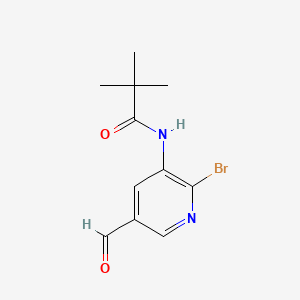
2-(5-Brom-3-chlorpyridin-2-yl)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-Bromo-3-chloropyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C7H5BrClNO2. It has a molecular weight of 250.48 . The IUPAC name for this compound is 2-(3-bromo-5-chloropyridin-2-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H5BrClNO2/c8-5-1-4(9)3-10-6(5)2-7(11)12/h1,3H,2H2,(H,11,12) . This indicates that the compound contains a pyridine ring substituted with bromine and chlorine atoms, and an acetic acid group.Wissenschaftliche Forschungsanwendungen
Synthese anderer chemischer Verbindungen
Die Verbindung kann als Vorläufer oder Zwischenprodukt bei der Synthese anderer chemischer Verbindungen dienen . Beispielsweise kann sie bei der Herstellung verschiedener Pyridinderivate verwendet werden .
Pharmazeutische Forschung
„2-(5-Brom-3-chlorpyridin-2-yl)essigsäure“ könnte möglicherweise in der pharmazeutischen Forschung eingesetzt werden. Obwohl in den verfügbaren Ressourcen keine spezifischen Anwendungen erwähnt werden, wurden ähnliche Verbindungen bei der Entwicklung neuer Medikamente eingesetzt .
Insektizidproduktion
Die Verbindung könnte möglicherweise bei der Herstellung bestimmter Anthranilamidverbindungen verwendet werden, die als Insektizide von Interesse sind . Beispielsweise die Insektizide Chlorantraniliprol und Cyantraniliprol .
4. Positronen-Emissions-Tomographie (PET) Radioligandenpräparation Obwohl nicht direkt erwähnt, wurden ähnliche Verbindungen wie 5-Chlor-3-pyridinborsäure bei der Herstellung von PET-Radioliganden verwendet . Es ist möglich, dass „this compound“ ähnliche Anwendungen haben könnte.
Landwirtschaftliche Forschung
Aufgrund ihrer möglichen Verwendung in der Insektizidproduktion könnte die Verbindung auch in der landwirtschaftlichen Forschung von Interesse sein, insbesondere bei der Entwicklung neuer Schädlingsbekämpfungsmethoden .
Organische Chemieforschung
Als eine Verbindung mit mehreren funktionellen Gruppen könnte „this compound“ in der organischen Chemieforschung von Interesse sein, insbesondere bei Studien, die neuartige Synthesemethoden oder Reaktionsmechanismen untersuchen
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various biological targets
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions . This reaction involves the formation of a carbon-carbon bond between two different organic groups, one being electrophilic and the other nucleophilic .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
It’s worth noting that similar compounds have been used under mild and functional group tolerant reaction conditions .
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-Bromo-3-chloropyridin-2-yl)acetic acid has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it also has some limitations. The reaction of 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid with other molecules is a nucleophilic substitution reaction, which can be slow and difficult to control. In addition, the reaction is sensitive to oxygen and moisture, which can lead to oxidation of the reactants.
Zukünftige Richtungen
In the future, 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid may be used in the development of new drugs and therapies. It has already been shown to have some anti-inflammatory and anti-cancer properties, and further research may lead to the development of new drugs that target these diseases. In addition, 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid may be used in the development of new polymers and other materials. Finally, 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid may be used as a reagent in the synthesis of new pharmaceuticals and other compounds.
Synthesemethoden
2-(5-Bromo-3-chloropyridin-2-yl)acetic acid can be synthesized by the reaction of 5-bromo-3-chloropyridine and acetic anhydride in the presence of a strong base such as sodium hydroxide. The reaction proceeds in two steps: first, the bromine and chlorine atoms are replaced with acetic acid, and second, the pyridine ring is opened to form the 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Safety and Hazards
While specific safety and hazard information for “2-(5-Bromo-3-chloropyridin-2-yl)acetic acid” is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
2-(5-bromo-3-chloropyridin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJYAJLWCBXSAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B581289.png)




![2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B581299.png)


![2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B581303.png)

![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)

